ethyl 4-(4-chlorophenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves a multi-step process. The starting materials include 4-chlorobenzaldehyde, 4-methylbenzaldehyde, and ethyl acetoacetate. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction proceeds through a series of condensation and cyclization steps to form the final spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate
- Ethyl 4-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate
Uniqueness
Ethyl 4-(4-chlorophenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H25ClN4O2S |
---|---|
Molecular Weight |
553.1 g/mol |
IUPAC Name |
ethyl 4'-(4-chlorophenyl)-4-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C31H25ClN4O2S/c1-3-38-30(37)29-34-36(25-19-13-21(2)14-20-25)31(39-29)27-12-8-7-11-26(27)28(22-15-17-23(32)18-16-22)33-35(31)24-9-5-4-6-10-24/h4-20H,3H2,1-2H3 |
InChI Key |
ABDXHCNKBKZJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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